![molecular formula C16H17N5O B13669762 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)
4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research studies, particularly in the fields of medicinal chemistry and pharmacology.
准备方法
The synthesis of 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolopyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Introduction of the morpholino group: The morpholino group is introduced through nucleophilic substitution reactions.
Attachment of the aniline moiety: The final step involves coupling the aniline group to the pyrrolopyrimidine core.
Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
化学反应分析
4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the morpholino or aniline groups can be replaced or modified.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the desired transformations .
科学研究应用
4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor, showing promise in targeting specific enzymes involved in cancer cell proliferation.
Pharmacology: Research includes its effects on various signaling pathways and its potential as a therapeutic agent for diseases like tuberculosis.
作用机制
The mechanism of action of 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation. This leads to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar compounds to 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline include other pyrrolopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with potential anticancer properties.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
The uniqueness of this compound lies in its specific structural features that enhance its binding affinity and selectivity towards certain kinases, making it a promising candidate for targeted therapies .
属性
分子式 |
C16H17N5O |
|---|---|
分子量 |
295.34 g/mol |
IUPAC 名称 |
4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline |
InChI |
InChI=1S/C16H17N5O/c17-12-3-1-11(2-4-12)14-9-13-15(20-14)18-10-19-16(13)21-5-7-22-8-6-21/h1-4,9-10H,5-8,17H2,(H,18,19,20) |
InChI 键 |
RYGMJJVJABIYQC-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


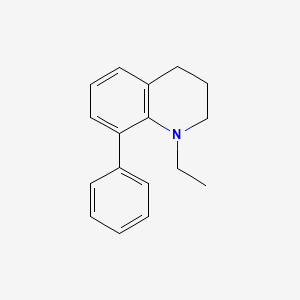
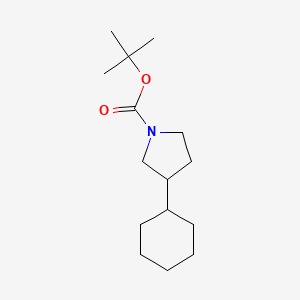
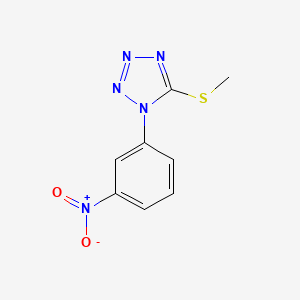
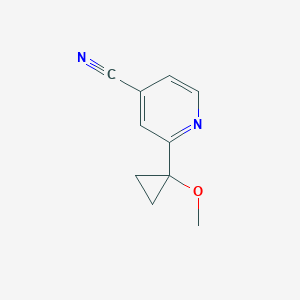
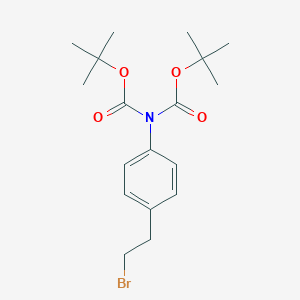

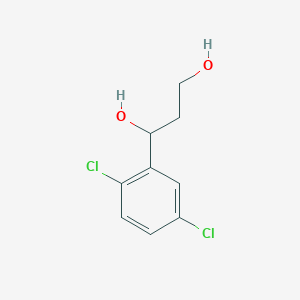
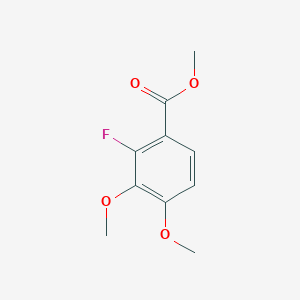
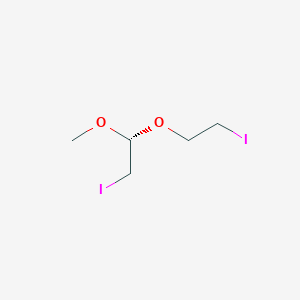

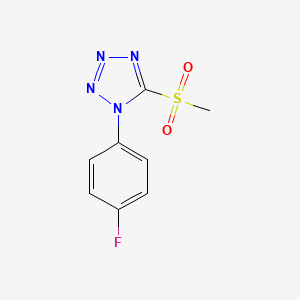
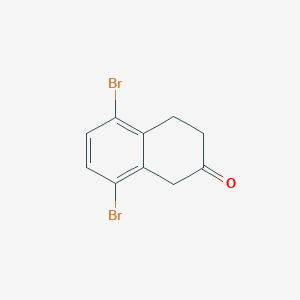
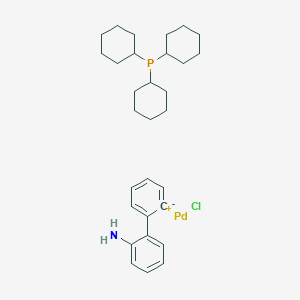
![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)
